3-(4-hydroxyquinazolin-2-yl)-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}propanamide
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Overview
Description
N-{2-[2-(4-morpholinyl)ethoxy]phenyl}-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide is a complex organic compound that features a morpholine ring, an ethoxyphenyl group, and a quinazolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-morpholinyl)ethoxy]phenyl}-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 2-(4-morpholinyl)ethanol with a phenyl derivative under basic conditions to form the ethoxyphenyl intermediate.
Quinazolinone Formation: The intermediate is then reacted with anthranilic acid derivatives under acidic or basic conditions to form the quinazolinone moiety.
Coupling Reaction: Finally, the ethoxyphenyl intermediate is coupled with the quinazolinone derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-morpholinyl)ethoxy]phenyl}-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
N-{2-[2-(4-morpholinyl)ethoxy]phenyl}-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-morpholinyl)ethoxy]phenyl}-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(4-morpholinyl)ethoxy]phenyl}acetic acid
- 4-oxo-3,4-dihydro-2-quinazolinyl derivatives
Uniqueness
N-{2-[2-(4-morpholinyl)ethoxy]phenyl}-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H26N4O4 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[2-(2-morpholin-4-ylethoxy)phenyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide |
InChI |
InChI=1S/C23H26N4O4/c28-22(10-9-21-24-18-6-2-1-5-17(18)23(29)26-21)25-19-7-3-4-8-20(19)31-16-13-27-11-14-30-15-12-27/h1-8H,9-16H2,(H,25,28)(H,24,26,29) |
InChI Key |
IGLDZIJVPAGWPI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC=C2NC(=O)CCC3=NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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